2H-1,4-Benzoxazine, 3-methyl-
Description
Contextualization within Heterocyclic Chemistry
2H-1,4-Benzoxazine, 3-methyl- is a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,4-oxazine ring, with a methyl group at the 3-position. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of many biological and industrial molecules. The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. organic-chemistry.orgmdpi.com
It is important to note that research indicates 3-methyl-2H-1,4-benzoxazine is a highly unstable molecule that tends to rapidly convert into an unmanageable mixture. researchgate.net This inherent instability has limited direct investigation into this specific compound. Consequently, much of the available research focuses on its more stable analogues, such as 3,4-dihydro-2H-1,4-benzoxazine, 3-methyl- and 2H-1,4-benzoxazin-3(4H)-one derivatives. These related compounds provide valuable insights into the chemical behavior and potential applications of the 1,4-benzoxazine scaffold.
Academic Significance of 2H-1,4-Benzoxazine Derivatives
The academic significance of 2H-1,4-benzoxazine derivatives is underscored by their wide range of biological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective agents. nih.govsmolecule.comnih.govshd-pub.org.rs The versatility of the benzoxazine (B1645224) skeleton allows for the synthesis of large libraries of derivatives, each with potentially unique properties. ijsr.net This makes them attractive targets for drug discovery and development. ontosight.ai
Furthermore, certain benzoxazinoids are naturally occurring in plants, where they play a role in defense against herbivores and pathogens. cabidigitallibrary.org The study of these natural products and their synthetic analogues provides a rich area of research for phytochemists and those interested in the development of natural pesticides. nih.govcabidigitallibrary.org
Research Focus on 2H-1,4-Benzoxazine, 3-methyl- and Related Analogues
Due to the instability of 2H-1,4-Benzoxazine, 3-methyl-, direct research on this compound is scarce. However, extensive research has been conducted on its stable analogues.
3,4-Dihydro-2H-1,4-benzoxazine, 3-methyl- has been a subject of interest, particularly in the context of asymmetric synthesis. Chemoenzymatic strategies have been developed to produce enantiomerically pure forms of this compound, which are valuable as precursors for pharmaceuticals like the antimicrobial agent Levofloxacin. nih.gov
2H-1,4-Benzoxazin-3(4H)-one derivatives represent a major focus of research within this class. Studies have explored various synthetic routes to these compounds, including one-pot syntheses and methods employing Smiles rearrangement. researchgate.netsemanticscholar.org A significant body of research is dedicated to evaluating the biological activities of these derivatives, with findings indicating potential applications as antifungal agents, pesticides, and treatments for neurodegenerative diseases. nih.govnih.govtandfonline.com For instance, certain derivatives have shown potent inhibitory activity against various plant-pathogenic fungi. tandfonline.com Others have been investigated for their anti-inflammatory effects in microglial cells, suggesting potential for treating neuroinflammation-related disorders. nih.gov
Detailed Research Findings
The exploration of 2H-1,4-benzoxazine derivatives has yielded a wealth of information regarding their synthesis and biological activities.
Synthesis of 2H-1,4-Benzoxazine Analogues
A variety of synthetic strategies have been developed for the more stable analogues of 2H-1,4-Benzoxazine, 3-methyl-.
For 2H-1,4-benzoxazin-3(4H)-one derivatives , common synthetic methods include:
Reductive cyclization: This two-step process often involves the O-alkylation of 2-nitrophenols followed by a catalytic reductive cyclization of the resulting nitro ester intermediates. tandfonline.com
Copper-catalyzed one-pot synthesis: A facile and efficient method involves the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by a copper(I)-catalyzed intramolecular C-N bond coupling. researchgate.net
Smiles rearrangement: This method utilizes substituted 2-chlorophenols as starting materials to produce 1,4-benzoxazinones. semanticscholar.org
Reaction of 2-aminophenol (B121084): A straightforward approach involves the reaction of 2-aminophenol with chloroacetyl chloride. ijsr.net
For 3,4-dihydro-2H-1,4-benzoxazine derivatives , synthetic routes include:
Condensation and cyclization: These compounds can be synthesized through the condensation of aniline (B41778) derivatives with aldehydes or ketones, followed by cyclization. ontosight.ai
Buchwald–Hartwig cross-coupling: This reaction has been used to prepare 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines. mdpi.com
Lewis acid-catalyzed ring opening: An efficient synthesis involves the SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular cyclization. organic-chemistry.org
Biological Activities of Analogues
Research into the biological activities of 2H-1,4-benzoxazine analogues has revealed a broad spectrum of potential applications.
Antifungal Activity: Several 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated moderate to good antifungal activity against various phytopathogenic fungi. tandfonline.com For example, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 4-acetyl derivative have been shown to completely inhibit the growth of several fungal strains at certain concentrations. researchgate.net
Antibacterial Activity: Some N-unprotected 1,4-benzoxazine derivatives have shown low to good activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Anti-inflammatory Activity: Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglial cells. nih.gov
Anticancer Potential: Research into 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has indicated moderate to good potency against various cancer cell lines. mdpi.com
Cardiovascular Effects: Certain 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives have been evaluated for their potential as antihypertensive agents. acs.org
Enzyme Inhibition: Some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as inhibitors of matriptase-2, a protease involved in iron overload syndromes. nih.gov Additionally, derivatives of this scaffold have been shown to possess both thrombin inhibitory and glycoprotein (B1211001) IIb/IIIa receptor antagonistic activity, suggesting potential as novel antithrombotic agents. researchgate.net
Data Tables
Table 1: Chemical Properties of 2H-1,4-Benzoxazine, 3-methyl- and Related Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2H-1,4-Benzoxazine, 3-methyl- | C₉H₉NO | 147.18 |
| 3,4-Dihydro-2H-1,4-benzoxazine, 3-methyl- | C₉H₁₁NO | 149.19 |
| 2H-1,4-Benzoxazin-3(4H)-one | C₈H₇NO₂ | 149.15 |
Data sourced from PubChem and other chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55000-20-9 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5H,6H2,1H3 |
InChI Key |
GMSWGAOENMAHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Nomenclature and Isomerism of 2h 1,4 Benzoxazine, 3 Methyl
Systematic IUPAC Naming Conventions
The formal name for 3-methyl-2H-1,4-benzoxazine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-methyl-3,4-dihydro-2H-1,4-benzoxazine . organic-chemistry.orgachemblock.comnih.gov This name systematically describes the molecule's structure. The "benzoxazine" component indicates the fusion of a benzene (B151609) ring with an oxazine (B8389632) ring. The numbers "1,4" specify the positions of the oxygen and nitrogen atoms in the oxazine ring relative to each other. The "2H" designation signifies the presence of a saturated carbon at the 2-position, indicating that this position carries a hydrogen atom. "3,4-dihydro" further clarifies that the double bond within the oxazine ring is absent between positions 3 and 4. Finally, "3-methyl" indicates a methyl group attached to the carbon atom at the 3-position.
| Component | Description |
| benzo | Indicates a fused benzene ring. |
| [b] | Specifies the fusion site of the benzene ring to the heterocyclic ring. |
| 1,4-oxazine | A six-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. |
| 2H- | Indicates that the designated 'indicated hydrogen' is located at position 2 of the heterocyclic ring. |
| 3,4-dihydro- | Specifies the saturation of the bond between positions 3 and 4. |
| 3-methyl- | Denotes a methyl group substituent at the 3-position of the benzoxazine (B1645224) ring system. |
Structural Isomerism within the Benzoxazine Scaffold
The benzoxazine scaffold can exhibit various forms of structural isomerism, primarily based on the placement of the double bond within the oxazine ring and the position of the hydrogen atom on the nitrogen. The two most common forms are the 2H- and 4H-isomers.
In the case of 3-methyl-1,4-benzoxazine, the 2H-isomer (3-methyl-3,4-dihydro-2H-1,4-benzoxazine) is the more commonly cited and stable form. In this structure, the nitrogen atom at position 4 is part of a secondary amine.
The 4H-isomer (3-methyl-2,3-dihydro-4H-1,4-benzoxazine) would represent a tautomeric form where the double bond is located between the nitrogen at position 4 and the carbon at position 4a of the benzene ring, with the hydrogen atom attached to the nitrogen. The relative stability of these forms can be influenced by the substituents on the ring. While the 2H-form is prevalent for 3-methyl-1,4-benzoxazine, other substitution patterns on the benzoxazine ring can favor the 4H-isomer.
Stereoisomerism and Chiral Forms
The presence of a stereocenter at the 3-position, which is bonded to four different groups (a hydrogen atom, a methyl group, the oxygen atom at position 1, and the nitrogen atom at position 4), makes 3-methyl-2H-1,4-benzoxazine a chiral molecule. This chirality means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (3S)-isomer and the (3R)-isomer.
The synthesis of individual enantiomers of 3-methyl-2H-1,4-benzoxazine and its derivatives has been a subject of scientific research. Methods such as acylative kinetic resolution using chiral resolving agents have been employed to separate the racemic mixture into its constituent enantiomers. rsc.org For instance, the use of (S)-naproxen acyl chloride has been effective in the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- rsc.orguomosul.edu.iqbenzoxazines, allowing for the isolation of the (S)-enantiomers. rsc.org The absolute configuration of these chiral centers is often confirmed using techniques such as X-ray diffraction analysis. rsc.org
The enantiomeric purity of these chiral forms is a critical factor in their potential applications and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The synthesis of enantiomerically pure forms of substituted 3-methylbenzoxazines is of interest for their potential use in the synthesis of biologically active compounds. rsc.org
| Isomer | Description |
| (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | The enantiomer with the 'S' configuration at the chiral center (position 3). |
| (3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | The enantiomer with the 'R' configuration at the chiral center (position 3). |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For benzoxazine (B1645224) derivatives, ¹H and ¹³C NMR spectra offer unambiguous evidence for the formation of the heterocyclic oxazine (B8389632) ring and the identity of its substituents.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While specific experimental data for 3-methyl-2H-1,4-benzoxazine is not widely published, the expected chemical shifts can be inferred from related benzoxazine structures. Key signals would include multiplets in the aromatic region (approx. 6.8–7.5 ppm) corresponding to the four protons on the benzene (B151609) ring. The protons on the oxazine ring would appear in the aliphatic region, with the -O-CH₂- protons likely resonating around 4.3-5.0 ppm and the -N-CH₂- protons at approximately 3.3-4.0 ppm. The methyl group (-CH₃) would exhibit a characteristic signal, likely a doublet, at a higher field (approx. 1.2–1.5 ppm).
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For 3-methyl-2H-1,4-benzoxazine, distinct signals are expected for the aromatic carbons, with those bonded to the heteroatoms (oxygen and nitrogen) appearing at lower fields. Aromatic carbons typically resonate between 110 and 150 ppm. researchgate.net The carbons of the oxazine ring, -O-CH₂- and -N-CH₂, would be found in the range of approximately 40-80 ppm. The methyl carbon would produce a signal at a high field, typically between 15 and 25 ppm.
A study on related benzoxazine monomers confirmed that the signals corresponding to the O-CH₂-N and Ar-CH₂-N groups are indicative of the formation of the oxazine ring. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoxazine Ring Structures Data is representative of the benzoxazine scaffold and may vary for the specific title compound.
| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.5 | 110 - 150 |
| O-CH₂-N | 4.5 - 5.7 | ~70 - 85 |
| Ar-CH₂-N | 3.5 - 5.0 | ~40 - 55 |
| N-CH- | - | ~50 - 65 |
| -CH₃ | 1.2 - 2.3 | ~15 - 25 |
Mass Spectrometry (MS, LC-MS, HRMS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas.
For 3-methyl-2H-1,4-benzoxazine (C₉H₁₁NO), the monoisotopic mass is 149.08406 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in MS is crucial for structural elucidation. wikipedia.org Common fragmentation pathways for benzoxazines involve the cleavage of the oxazine ring. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom like nitrogen, is a predominant fragmentation mode for aliphatic amines and ethers and would be expected here. miamioh.edu
Table 2: Predicted Mass Spectrometry Data for 3-methyl-2H-1,4-benzoxazine Adducts
| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 150.09134 | 129.0 |
| [M+Na]⁺ | 172.07328 | 136.5 |
| [M]⁺ | 149.08351 | 125.9 |
| [M-H]⁻ | 148.07678 | 131.2 |
Source: Data predicted using CCSbase. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a compound.
The IR spectrum of a benzoxazine monomer has several characteristic absorption bands that confirm its structure. researchgate.net For 3-methyl-2H-1,4-benzoxazine, key absorptions would include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Aromatic C-H stretches appear above 3000 cm⁻¹. vscht.cz
C=C Stretching: Aromatic ring skeletal vibrations typically show multiple bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-O-C Stretching: The asymmetric and symmetric stretching modes of the ether linkage (C-O-C) in the oxazine ring are highly characteristic. The asymmetric stretch typically appears as a strong band around 1230-1250 cm⁻¹, while the symmetric stretch is found near 1030-1050 cm⁻¹. researchgate.net
Benzoxazine Ring Mode: A characteristic absorption band around 920-950 cm⁻¹ is often attributed to the out-of-plane bending of C-H bonds of the benzene ring attached to the oxazine ring, confirming the successful ring formation. researchgate.netresearchgate.net
N-H Stretching: A band corresponding to the N-H stretch of the secondary amine within the ring would be expected in the region of 3300-3500 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for Benzoxazine Monomers
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch | ~1230 - 1250 |
| Symmetric C-O-C Stretch | ~1030 - 1050 |
| Benzene-Oxazine Ring Mode | ~920 - 950 |
X-ray Diffraction Crystallography
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and conformation.
Currently, there are no published crystal structures for the specific compound 3-methyl-2H-1,4-benzoxazine in crystallographic databases. However, studies on other benzoxazine derivatives provide insight into the expected structural features. nih.govnstda.or.thresearchgate.net For instance, the six-membered oxazine ring in related compounds typically adopts a non-planar conformation, often described as a half-chair or sofa conformation, to minimize steric strain. nih.govnstda.or.th An X-ray study of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] molbase.commdpi.comoxazine revealed that the oxazine ring adopts a half-chair conformation. nstda.or.th A similar conformation would be anticipated for 3-methyl-2H-1,4-benzoxazine. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages based on the molecular formula to assess the purity of the synthesized compound.
The molecular formula for 3-methyl-2H-1,4-benzoxazine is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . achemblock.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. For benzoxazine monomers, a close agreement between the experimentally found values and the calculated values is indicative of a high-purity sample. mdpi.com
Table 4: Theoretical Elemental Composition of 3-methyl-2H-1,4-benzoxazine (C₉H₁₁NO)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 72.46 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.72 |
| Total | | | | 149.193 | 100.00 |
Computational and Theoretical Investigations
Quantum Chemical Calculations and Thermochemical Studies
Quantum chemical calculations serve as a powerful tool for understanding the electronic structure, stability, and reactivity of 3-methyl-2H-1,4-benzoxazine and related compounds. Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, calculations using the B3LYP functional with a 6-311++(2d,p) basis set have been used to optimize the geometric parameters of benzoxazine (B1645224) structures and to explore their ground-state potential energy surfaces (PES). vu.lt Such studies can identify stable conformers (local minima on the PES) and the transition states that connect them, providing insight into the molecule's flexibility and structural dynamics. vu.lt
These calculations yield critical data on bond lengths, bond angles, and dihedral angles. For example, in a related indolo[2,1-b] vu.ltmdpi.combenzoxazine, the calculated C-O bond length in the oxazine (B8389632) ring was found to be 1.479 Å, which is in excellent agreement with X-ray crystallographic data. vu.lt The PES can be mapped as a function of key dihedral angles to visualize the energy barriers associated with conformational changes, such as the rotation of substituent groups. vu.lt
Thermochemical properties are investigated both computationally and experimentally. Experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of benzoxazines, particularly during their ring-opening polymerization. daneshyari.comtandfonline.com DSC measurements can determine the enthalpy of polymerization (ΔH), with values for some hybrid benzoxazines ranging from 24.1 to 56.3 J/g. mdpi.com
Computational methods, such as the G3MP2B3 composite method, can estimate the gas-phase standard molar enthalpy of formation (ΔfH°(g)). nih.gov These theoretical values can be compared with experimental data to validate the computational models. Studies on related benzoxazolinones have shown that the introduction of a methyl group is enthalpically favorable. nih.gov The combination of quantum chemical calculations and experimental thermal analysis provides a comprehensive understanding of the energetic landscape and thermal stability of 3-methyl-2H-1,4-benzoxazine.
Table 1: Calculated and Experimental Thermochemical Data for Benzoxazine Derivatives
| Parameter | Method | Compound Type | Value | Reference |
|---|---|---|---|---|
| Enthalpy of Polymerization (ΔH) | DSC | Vanillin-based Benzoxazine | 56.3 J/g | mdpi.com |
| Enthalpy of Polymerization (ΔH) | DSC | Thymol-based Benzoxazine | 43.3 J/g | mdpi.com |
| Enthalpy of Polymerization (ΔH) | DSC | Carvacrol-based Benzoxazine | 24.1 J/g | mdpi.com |
| Gas-Phase Enthalpy of Formation Increment (CH₃ substitution) | G3MP2B3/Experimental | 3-Methyl-2-benzoxazolinone | -16.8 ± 2.7 kJ/mol | nih.gov |
Molecular Modeling and Docking Simulations (e.g., Protein-Ligand Interactions)
Molecular modeling and docking simulations are essential computational techniques for predicting and analyzing the interaction between small molecules like 3-methyl-2H-1,4-benzoxazine derivatives and biological macromolecules, primarily proteins. rdd.edu.iq These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. rdd.edu.iq
The process involves generating a 3D model of the ligand (the benzoxazine derivative) and the target protein receptor. The ligand is then computationally "docked" into the active site of the protein, and scoring functions are used to predict the binding affinity and the most favorable binding pose. u-strasbg.frnih.gov These scores, often expressed in kcal/mol, estimate the free energy of binding; a more negative score typically indicates a stronger interaction. researchgate.net
For example, various benzoxazine derivatives have been studied for their antimicrobial properties through docking against essential bacterial enzymes like DNA gyrase. impactfactor.org In one study, a series of 2H-benzo[b] vu.ltdoi.orgoxazin-3(4H)-one derivatives were docked against E. coli DNA gyrase, with the most potent compounds showing strong binding affinities. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity. mdpi.comsemanticscholar.org
Beyond simple docking, molecular dynamics (MD) simulations can be performed on the protein-ligand complex to assess its stability over time. mdpi.com MD simulations provide a dynamic view of the interaction, helping to validate the docking results and providing deeper insights into the kinetic stability of the complex. mdpi.com
Table 2: Molecular Docking Scores of Benzoxazine Derivatives Against Various Protein Targets
| Compound Type | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2H-Benzo[b] vu.ltdoi.orgoxazin-3(4H)-one derivative (4d) | E. coli DNA gyrase | -6.585 | researchgate.net |
| 2H-Benzo[b] vu.ltdoi.orgoxazin-3(4H)-one derivative (4a) | E. coli DNA gyrase | Favorable Binding | researchgate.net |
| 2H-Benzo[b] vu.ltdoi.orgoxazin-3(4H)-one derivative (4e) | E. coli DNA gyrase | Favorable Binding | researchgate.net |
| Fused vu.ltdoi.orgnih.govtriazolo[4,3-b] vu.ltdoi.orgnih.govcdnsciencepub.comtetrazines | C-Met tyrosin kinase | -6.058 to -4.853 | researchgate.net |
| Phthalazine-based derivative | EGFR protein | -18.4 | researchgate.net |
Reaction Mechanism Elucidation (e.g., Smiles Rearrangement Mechanisms, Benzoxazine Formation Pathways)
Benzoxazine Formation Pathways: The synthesis of 3-methyl-2H-1,4-benzoxazine and its analogs can be achieved through several routes. A common method involves O-alkylation of an o-aminophenol derivative, followed by reduction and subsequent ring closure. researchgate.net One specific route uses o-nitrophenol and 1-chloroacetone as starting materials, proceeding through O-alkylation, reduction of the nitro group, and finally, intramolecular cyclization to form the benzoxazine ring. researchgate.net
The most versatile and widely used method for synthesizing the related 1,3-benzoxazines is the Mannich condensation reaction, which involves a phenolic compound, a primary amine, and formaldehyde. mdpi.comresearchgate.net While the target molecule is a 1,4-benzoxazine, understanding the mechanisms of related isomers provides context for heterocyclic ring formation. Another approach involves the acid-catalyzed hydrolytic ring-opening of readily available benzoxazines to form stable 2-(aminomethyl)phenolic intermediates, which can then be re-cyclized with different aldehydes to create novel benzoxazine structures. mdpi.com
Benzoxazine Ring-Opening Polymerization (ROP): The polymerization of benzoxazines, a key process for creating polybenzoxazine thermosets, proceeds via a cationic ring-opening polymerization (ROP) mechanism. doi.org This process is typically initiated thermally at high temperatures (above 180°C). acs.org The proposed mechanism involves the formation of cationic intermediates. mdpi.com Two primary pathways are considered: cation formation on either the oxygen or nitrogen atom of the oxazine ring. mdpi.comacs.org Protonation or coordination of a Lewis acid to the oxygen atom is thought to cause ring-opening, generating an iminium ion. doi.org This electrophilic species is then attacked by the electron-rich ortho position of the phenolic ring of another benzoxazine monomer, leading to polymer chain growth. doi.org The reaction can produce both phenoxy and more stable phenolic linkages, with the former often rearranging to the latter at elevated temperatures. doi.orgnih.gov
Smiles and Truce-Smiles Rearrangements: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where a nucleophile (often a heteroatom like O, S, or N) displaces a leaving group on an activated aromatic ring via a spirocyclic Meisenheimer complex intermediate. cdnsciencepub.comcdnsciencepub.comwikipedia.org
A key variant is the Truce-Smiles rearrangement, which is distinguished by the nucleophile being a carbanion. cdnsciencepub.comcdnsciencepub.com This reaction is highly atom-economical and results in the formation of a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com The general mechanism involves the generation of a carbanion, which then attacks the ipso-position of the tethered aryl ring to form a spirocyclic Meisenheimer adduct. rsc.org Collapse of this intermediate through cleavage of the carbon-heteroatom bond yields the rearranged product. cdnsciencepub.comrsc.org While the classic Smiles rearrangement often requires electron-withdrawing groups to activate the aromatic ring, the Truce-Smiles rearrangement can proceed with less activated systems if a strong carbanion (e.g., from an organolithium reagent) is used. wikipedia.org Radical versions of the Smiles rearrangement have also been developed, expanding the scope of these useful transformations in heterocyclic chemistry. wikipedia.orgresearchgate.net
Conformational Analysis (e.g., Boat-Chair Conformation)
The six-membered heterocyclic oxazine ring in 3-methyl-2H-1,4-benzoxazine is not planar and adopts non-planar conformations to minimize steric and torsional strain. Its conformational behavior is analogous to that of cyclohexane, which exists predominantly in chair, boat, and twist-boat forms.
For the related 1,3-benzoxazine ring system, computational and experimental studies indicate that the oxazine ring exists in a distorted semi-chair or half-chair conformation. mdpi.com This conformation represents a balance between minimizing angle strain within the ring and avoiding unfavorable steric interactions between substituents. The presence of the benzene (B151609) ring fused to the oxazine ring, along with the different bond lengths and angles involving the nitrogen and oxygen heteroatoms, prevents the adoption of a perfect chair conformation as seen in cyclohexane.
Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of the molecule with respect to the rotation around key single bonds and changes in dihedral angles. vu.lt By identifying the energy minima on this surface, the most stable conformations can be determined. For instance, studies on complex benzoxazines have used dihedral angles as principal coordinates to map the PES and identify the global minimum energy structure as well as other local minima corresponding to different conformers. vu.lt The energy barriers between these conformers, determined by finding the transition states on the PES, dictate the flexibility of the ring system and the rate of interconversion between different conformations at a given temperature.
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides powerful methods for predicting the spectroscopic parameters of molecules like 3-methyl-2H-1,4-benzoxazine, which can be used to interpret experimental spectra or to identify unknown compounds.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. nih.gov This is typically done by first optimizing the molecule's geometry using a method like DFT (e.g., at the B3LYP/6-31G(d) level) and then calculating the NMR shielding tensors using a method such as Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. These predicted spectra can help in the assignment of complex experimental spectra and in distinguishing between different isomers or conformers. mdpi.com
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectra can also be predicted computationally. mdpi.com After geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov These calculations are invaluable for assigning specific peaks in an experimental spectrum to particular molecular vibrations, such as the characteristic stretches of the C-O-C and C-N-C bonds within the oxazine ring. mdpi.com
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.com The calculation provides the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com This allows for the prediction of the λmax values and helps attribute absorption bands to specific electronic transitions, such as HOMO→LUMO transitions. mdpi.com
Table 3: Comparison of Typical Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for a Benzoxazine Scaffold
| Proton Group | Typical Experimental Range (ppm) | Basis of Prediction | Reference |
|---|---|---|---|
| Ar-H (Aromatic) | 6.4 - 7.2 | Analysis of related structures | mdpi.com |
| O-CH₂-N | ~5.4 | Analysis of related structures | impactfactor.org |
| Ar-CH₂-N | ~4.7 | Analysis of related structures | impactfactor.org |
| N-H | ~5.9 | Analysis of hydrolyzed intermediate | mdpi.com |
Note: Predicted values are highly dependent on the specific computational method and level of theory used. The table reflects general ranges observed in related structures.
Photophysical Property Simulations
Computational simulations are crucial for understanding the photophysical properties of benzoxazine derivatives, such as their absorption, emission, and photochromic behavior. vu.lt These studies typically investigate the electronic transitions between the ground state (S₀) and excited states (e.g., S₁, T₁).
Absorption and Emission: Time-Dependent Density Functional Theory (TD-DFT) is widely used to simulate absorption and emission spectra. mdpi.com By calculating the vertical excitation energies, one can predict the wavelength of maximum absorption (λ_abs). To simulate fluorescence, the geometry of the first excited state (S₁) is optimized, and the energy difference between the optimized S₁ state and the ground state at that geometry provides the emission wavelength (λ_em). researchgate.net These calculations can explain how solvent polarity affects the spectra (solvatochromism) and how molecular structure influences luminescence. mdpi.comresearchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transitions (e.g., π→π* or n→π*). mdpi.com
Photochromism: Some benzoxazine compounds exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by light. vu.lt Computational methods can elucidate the mechanism of this process. For example, in indolo-benzoxazine systems, UV excitation can induce the cleavage of the C-O bond in the oxazine ring. vu.lt Quantum chemical calculations can map the potential energy surfaces of both the ground and excited states to model this transformation. vu.lt These simulations can identify the structures of the initial closed form and the photo-induced open form, as well as the energy barriers and pathways connecting them. vu.lt This provides a molecular-level understanding of how light absorption leads to significant structural and electronic changes, which is key for applications in molecular switches and data storage. vu.ltvu.lt
Table 4: Simulated Photophysical Properties of Benzoxazine Derivatives
| Property | Computational Method | Finding/Observation | Reference |
|---|---|---|---|
| Absorption/Emission Spectra | TD-DFT | Predicts λ_abs and λ_em; explains solvatochromic shifts. | mdpi.com |
| Electronic Transitions | DFT/TD-DFT | Identifies transitions as HOMO→LUMO and characterizes orbital nature. | mdpi.com |
| Photochromic Mechanism | DFT/TD-DFT | Models C-O bond breaking upon UV excitation. | vu.lt |
| Excited State Geometry | TD-DFT Optimization | Determines the structure of the molecule in the S₁ state for emission calculations. | researchgate.net |
| Potential Energy Surfaces | DFT | Maps pathways between closed and open forms in photochromic benzoxazines. | vu.lt |
Research Applications and Biological Relevance Non Clinical Focus
Antimicrobial Research
Derivatives of the 1,4-benzoxazine core structure have been investigated for their potential to combat microbial growth, including both bacteria and fungi.
Similarly, new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been synthesized and evaluated for their antibacterial activity against several strains of gram-positive and gram-negative bacteria, with some compounds showing promising results rasayanjournal.co.in. The antibacterial and antifungal activities of various 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives have also been reported, with some compounds exhibiting minimum inhibitory concentration (MIC) values between 12.5 and 50 μg/mL against the tested microorganisms researchgate.net.
The antifungal potential of benzoxazine (B1645224) derivatives has been a significant area of research, particularly against fungi that are pathogenic to plants. A number of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against a panel of seven phytopathogenic fungi at a concentration of 200 mg L-1 nih.gov. These fungi included Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata nih.gov. Furthermore, some of these compounds were tested in vivo against barley powdery mildew (Blumeria graminis) nih.gov.
In another study, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and showed moderate to good in vitro antifungal activities against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt nih.gov. An isomer of the target compound, 2-methyl-3,1-(4H)-benzoxazin-4-one, was formulated as a wettable powder and showed antifungal activity against Sclerotium rolfsii and Rhizoctonia solani eg.net.
Table 1: In Vitro Antifungal Activity of Selected 1,4-Benzoxazin-3(4H)-one Derivatives
| Compound | Fungal Strain | Concentration (mg L-1) | Inhibition |
|---|---|---|---|
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Rhizoctonia solani | 100 | Complete |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum | 100 | Complete |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Phythophtora cactorum | 100 | Complete |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Rhizoctonia solani | 100 | Complete |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Phythophtora cactorum | 20 | 72% |
Data compiled from a study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov
Anti-Cancer Research (Evaluations against Cancer Cell Lines)
The cytotoxic potential of benzoxazine derivatives against various cancer cell lines has been explored. Notably, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids with a 7,8-difluoro-3,4-dihydro-3-methyl-2H- rasayanjournal.co.innih.govbenzoxazine moiety have demonstrated high cytotoxic activity nih.gov. These compounds were particularly effective against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells nih.gov. The presence of both the difluorobenzoxazine fragment and a purine (B94841) residue connected by a linker of a specific length was found to be crucial for their cytotoxic effects nih.gov.
Other studies have reported the in vivo anticancer activity of benzoxazine derivatives of eugenol (B1671780) in mice with fibrosarcoma, where they were found to reduce cancer incidence and tumor weight nih.gov. Additionally, some benzoxazine derivatives have been evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line unair.ac.id. The anticancer activity of certain benzoxazine derivatives has also been investigated against the A549 human lung cancer cell line researchgate.netsemanticscholar.org.
Table 2: Cytotoxic Activity of a 7,8-difluoro-3,4-dihydro-3-methyl-2H- rasayanjournal.co.innih.govbenzoxazine Derivative
| Cell Line | Cancer Type | CC50 (μM) |
|---|---|---|
| 4T1 | Murine Mammary Carcinoma | Not specified |
| COLO201 | Human Colorectal Adenocarcinoma | Not specified |
| SNU-1 | Human Gastric Carcinoma | Not specified |
| HepG2 | Human Hepatocellular Carcinoma | Not specified |
| SK-BR-3 | Human Breast Adenocarcinoma | > 100 |
| A549 | Human Lung Carcinoma | Not specified |
Data is for a conjugate of purine with racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H- rasayanjournal.co.innih.govbenzoxazine. nih.gov
Enzyme and Receptor Modulatory Studies
Certain derivatives of 3,4-dihydro-2H-1,4-benzoxazin-3-one have been identified as inhibitors of human DNA topoisomerase I researchgate.netnih.gov. One such compound, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl, was found to have a potent poison effect on the enzyme, with an IC50 value of 0.00017 μg/μl, which was significantly more effective than the reference drug camptothecin (B557342) (IC50 = 0.013 μg/μl) researchgate.net. These drugs act by converting the topoisomerase molecule into a DNA-damaging agent by preventing the religation of cleaved DNA strands researchgate.net.
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their affinity for the serotonin-3 (5-HT3) receptor nih.gov. Specifically, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a high affinity for 5-HT3 receptors with a Ki value of 0.051 nM nih.gov. This compound also showed potent antagonistic activity in vivo nih.gov. 5-HT3 receptor antagonists are a class of drugs primarily used as antiemetics to manage nausea and vomiting wikipedia.orgdrugs.com.
Table 3: Enzyme and Receptor Modulatory Activity of Selected Benzoxazine Derivatives
| Compound | Target | Activity | Value |
|---|---|---|---|
| Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl | Human Topoisomerase I | IC50 (poison effect) | 0.00017 μg/μl |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | Serotonin-3 (5-HT3) Receptor | Ki | 0.051 nM |
Data compiled from studies on derivatives of 3,4-dihydro-2H-1,4-benzoxazine. researchgate.netnih.gov
Dopamine (B1211576) D2 Receptor Modulation
Allosteric modulation of G protein-coupled receptors, such as the dopamine D2 receptor, is a significant area of research in medicinal chemistry for potential applications in central nervous system disorders. nih.gov Allosteric modulators offer the advantage of binding to a site on the receptor that is different from the primary (orthosteric) site, allowing for a finer-tuning of the receptor's response. nih.gov While various heterocyclic compounds are being investigated for these properties, specific research detailing the activity of 3-methyl-2H-1,4-benzoxazine or its direct derivatives as dopamine D2 receptor modulators is not prominent in the current scientific literature.
Acetylcholinesterase (hAChE) Inhibition
The inhibition of human acetylcholinesterase (hAChE) is a key strategy in research aimed at addressing the cholinergic deficit observed in conditions like Alzheimer's disease. researchgate.net In this context, the benzoxazine scaffold has been utilized to develop potential hAChE inhibitors. A study focused on novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives identified compounds with effective hAChE inhibitory profiles. researchgate.netnih.gov
Kinetic analysis of the most active compounds revealed a non-competitive type of inhibition. researchgate.netnih.gov Molecular docking studies suggested that these derivatives could interact with the same residues in the enzyme's active site as established inhibitors like donepezil. nih.gov
Below is a data table summarizing the inhibitory activity of selected benzoxazinone (B8607429) derivatives.
| Compound | Type | Kᵢ (μM) |
| 7a | Indole-benzoxazinone | 20.3 ± 0.9 |
| 7d | Indole-benzoxazinone | 20.2 ± 0.9 |
Data sourced from studies on benzoxazinone derivatives. researchgate.netnih.gov
C1r Serine Protease Inhibition
The complement system is a component of the innate immune system, and its enzyme C1r is a serine protease that plays a role in the classical complement pathway. Research has explored derivatives of a related scaffold, 2-amino-4H-3,1-benzoxazin-4-ones, as inhibitors of C1r. nih.gov Certain synthesized compounds, such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] researchgate.netnih.govoxazin-4-one, demonstrated improved potency over reference compounds. nih.gov Furthermore, many of these active compounds showed enhanced selectivity for C1r over the related serine protease trypsin and possessed greater hydrolytic stability compared to earlier benzoxazinone inhibitors. nih.gov Another series of 2-sulfonyl-4H-3,1-benzoxazinones was also prepared and found to inhibit C1r protease in vitro. nih.gov
Potassium Channel Activating Properties
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their potential as potassium channel activators. nih.gov In one study, various substituents were introduced at the 2-position of the benzoxazine ring. The introduction of a hydroxyl group resulted in a compound with good water solubility and a prolonged duration of action compared to the parent compound. nih.gov Another derivative, featuring a nitrato group, exhibited dual activity, showing properties of both a potassium channel activator and a typical nitrate (B79036) agent like nitroglycerine. nih.gov
Anti-Inflammatory Research (Microglial Cell Studies and Nrf2-HO-1 Signaling Pathway)
Neuroinflammation, often mediated by activated microglial cells, is a key area of research in neurodegenerative diseases. nih.gov Studies have investigated 2H-1,4-benzoxazin-3(4H)-one derivatives for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov
These derivatives were found to effectively reduce the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov The mechanism of action was linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathway. nih.gov Activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.com The benzoxazinone derivatives were shown to significantly activate this pathway, which in turn reduced LPS-induced reactive oxygen species (ROS) production and down-regulated the expression of inflammatory enzymes like iNOS and COX-2. nih.gov This led to a decrease in the transcription of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, thereby alleviating the microglial inflammatory response. nih.gov
The following table shows the inhibitory effect of selected 2H-1,4-benzoxazin-3(4H)-one derivatives on NO production.
| Compound | Concentration (μM) | NO Production (% of LPS Group) |
| e2 | 10 | 19.33% ± 1.25% |
| e16 | 10 | 25.43% ± 1.15% |
| e20 | 10 | 24.97% ± 1.51% |
| Resveratrol (Control) | 20 | 42.02% ± 2.50% |
Data from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives in LPS-induced BV-2 cells. nih.gov
Antioxidant Activity Investigations
The benzoxazine scaffold has also been explored for its antioxidant potential. A series of C-3 tethered 2-oxo-benzo researchgate.netuiowa.eduoxazine (B8389632) derivatives were synthesized and evaluated for their in vitro antioxidant activities using DPPH free radical scavenging and FRAP assays. nih.gov The results indicated that these compounds possess promising antioxidant capabilities. For instance, some of the most active compounds in the series displayed IC₅₀ values comparable to the standard reference, ascorbic acid. nih.gov Structure-activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups on the benzoxazine ring tended to increase the antioxidant activity. nih.gov
Agrochemical Research (e.g., Safener Activity in Maize)
In the field of agrochemical research, the 3-methyl-2H-1,4-benzoxazine moiety is a core component of the commercial herbicide safener, Benoxacor. herts.ac.uknih.gov Safeners are compounds applied with herbicides to protect crops from injury without compromising the herbicide's effectiveness against target weeds. researchgate.net Benoxacor is specifically used to protect maize (Zea mays L.) from injury caused by chloroacetanilide herbicides like metolachlor (B1676510). researchgate.netnih.gov
The protective mechanism of Benoxacor involves the induction of the crop's natural detoxification pathways. researchgate.netuiowa.edu Research has shown that Benoxacor stimulates the activity of glutathione (B108866) S-transferase (GST) enzymes in maize seedlings. researchgate.netnih.gov GSTs are crucial enzymes that catalyze the conjugation of the herbicide (metolachlor) with the endogenous tripeptide glutathione (GSH). researchgate.net This conjugation process renders the herbicide non-toxic to the crop plant. Studies have demonstrated that treatment with Benoxacor leads to a 2.6- to 3.8-fold increase in total GST activity with metolachlor as the substrate. nih.gov This enhanced rate of herbicide metabolism and detoxification is the basis for the safening effect. researchgate.net Further research has identified that Benoxacor induces multiple GST isozymes, some of which are not constitutively present or are present at very low levels in untreated maize. nih.gov
Material Science Applications (e.g., Photochromic Agents, Fluorescent Dyes)
The 1,4-benzoxazine ring system, the core of 2H-1,4-Benzoxazine, 3-methyl-, is a foundational structure for a class of high-performance thermosetting polymers known as polybenzoxazines. These materials are synthesized through the ring-opening polymerization of benzoxazine monomers, a process that occurs at elevated temperatures without the release of volatile byproducts, leading to near-zero shrinkage. Polybenzoxazines are noted for their exceptional properties, including high thermal stability, excellent flame retardancy, low water absorption, and good dielectric characteristics, making them suitable for applications in the electronics and aerospace industries.
While direct applications of 2H-1,4-Benzoxazine, 3-methyl- as a photochromic or fluorescent agent are not extensively documented, the broader benzoxazine scaffold is integral to molecules designed for these purposes. Photochromic compounds can reversibly change their absorption properties, and thus their color, upon exposure to light. Quantum chemical studies have been performed on complex photochromic systems like indolo[2,1-b]benzoxazine, where the benzoxazine unit undergoes a reversible ring-opening upon UV excitation.
Furthermore, certain bio-based benzoxazine monomers have demonstrated photoluminescent properties. For instance, thymol-based benzoxazines exhibit fluorescence, with the characteristics of this light emission being influenced by the nature of the substituent group attached to the nitrogen atom of the oxazine ring. These findings suggest the potential for tuning the optical properties of benzoxazine derivatives for use in sensors or optical materials.
Properties and Applications of Benzoxazine-Based Materials
| Property | Description | Potential Application | Source |
|---|---|---|---|
| High Thermal Stability | Resistant to degradation at high temperatures. Polybenzoxazines can have 5% weight reduction temperatures (Td5) exceeding 370°C. | Aerospace components, fire-resistant materials, electronics. | |
| Flame Retardancy | Inherently resistant to ignition and burning, often with high char yields. | Fire-resistant composites and coatings. | |
| Near-Zero Polymerization Shrinkage | Monomers polymerize without releasing byproducts, minimizing internal stress and improving dimensional stability. | High-precision molding, adhesives, composite matrices. | |
| Photochromism | The benzoxazine ring can be part of a larger molecule that undergoes reversible, light-induced structural and color changes. | Molecular switches, high-density data storage. | |
| Photoluminescence | Certain derivatives can absorb light and re-emit it at a longer wavelength (fluorescence). | Optical sensors, fluorescent dyes. |
Role as Synthetic Intermediates and Building Blocks for Other Heterocycles
The 1,4-benzoxazine nucleus is a versatile scaffold in organic synthesis, serving as a valuable starting point for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the benzoxazine ring allows for various chemical transformations, making it a key building block for a diverse range of compounds.
Although specific reactions starting from 2H-1,4-Benzoxazine, 3-methyl- are not detailed in the provided search results, the synthetic utility of the closely related 2H-1,4-benzoxazin-3(4H)-one derivatives is well-established. These compounds can undergo cyclocondensation reactions at different positions on the benzoxazine ring system to yield a variety of fused heterocycles. For example, reactions can be directed to form new rings fused at the C-2 and C-3 positions or across the benzene (B151609) portion of the molecule. The synthesis of triazolobenzoxazines and other fused systems demonstrates the role of the benzoxazine core as a foundational structure for creating novel chemical entities. These synthetic strategies highlight the importance of the benzoxazine framework in medicinal chemistry and materials science for generating libraries of compounds with potentially new biological activities or material properties.
Examples of Fused Heterocycles from Benzoxazine Scaffolds
| Starting Scaffold | Reaction Type | Resulting Fused Heterocycle | Source |
|---|---|---|---|
| 2H-1,4-Benzoxazin-3(4H)-one | Reaction with alkyl/aryl hydrazones after conversion to an intermediate. | Triazolobenzoxazines | |
| 2H-1,4-Benzoxazin-3(4H)-one | Reaction with phosphorus oxychloride to form an iminochloride, followed by cyclization. | Various fused systems at the C-2 position. |
Structure-Activity Relationship (SAR) Analyses in Biological Contexts
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For the benzoxazine class of molecules, SAR studies are employed to design and optimize compounds with specific biological targets.
A pertinent example involves a series of benzoxazinone derivatives analyzed for their inhibitory activity against α-chymotrypsin, a serine protease. In this study, researchers synthesized various benzoxazinones and systematically evaluated how different substituents on the molecule's phenyl ring affected its ability to inhibit the enzyme.
The preliminary SAR findings revealed several key trends:
Effect of Phenyl Substituents: The presence of substituents on the benzene ring generally reduced the inhibitory potential compared to the unsubstituted parent compound.
Halogen Effects: Among halogen substituents, a fluoro group led to a greater inhibitory potential than chloro or bromo groups.
Positional Isomerism: For compounds with strong electron-donating or electron-withdrawing groups on the phenyl substituent, the position of the group was crucial. The inhibitory potential followed the order: ortho > meta > para.
These types of analyses are fundamental for rationally designing more potent and selective inhibitors. By understanding which parts of the molecule are essential for activity and how modifications affect that activity, chemists can refine the structure to improve its therapeutic potential.
SAR Findings for Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors
| Structural Modification | Observed Effect on Inhibitory Activity | Source |
|---|---|---|
| Addition of substituents to the benzene ring | Generally reduces inhibitory potential. | |
| Substitution with halogens (F, Cl, Br) | Fluoro (F) group provides higher potential than Chloro (Cl) or Bromo (Br). | |
| Positional changes of strong electron-donating/withdrawing groups | Inhibitory potential is highest at the ortho position, followed by meta, then para. |
Investigations into Biosynthetic Pathways (e.g., Intermediates in Cyclic Hydroxamic Acid Biosynthesis in Maize)
The benzoxazine core structure is central to a class of natural defense compounds in cereals like maize, wheat, and rye, known as benzoxazinoids or cyclic hydroxamic acids. These metabolites play a crucial role in protecting the plants against a wide range of pests, including insects and microbial pathogens.
The biosynthetic pathway for these defense chemicals has been extensively studied, particularly in maize. A key intermediate in this pathway is the closely related compound 2H-1,4-benzoxazin-3(4H)-one. The process begins in the chloroplast with an intermediate of tryptophan synthesis, indole-3-glycerol phosphate. A series of enzymatic steps, catalyzed by enzymes encoded by the Bx gene cluster (e.g., Bx1 through Bx5), converts this precursor into the unstable aglucone 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).
Specifically, 2H-1,4-benzoxazin-3(4H)-one has been identified as an intermediate that is oxidized to form DIBOA in a reaction dependent on NADPH and oxygen. DIBOA is then stabilized through glucosylation by UDP-glucosyltransferases (catalyzed by Bx8 and Bx9) to form DIBOA-Glc. This stable glucoside is stored in the plant's vacuole. When plant tissue is damaged by an herbivore, glucosidases cleave the sugar molecule, releasing the toxic DIBOA aglucone as a defense mechanism. Further enzymatic modifications of DIBOA-Glc lead to other important benzoxazinoids, such as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Pathways
While several synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines exist, the pursuit of more efficient, scalable, and economically viable pathways remains a significant goal. researchgate.netresearchgate.net Future research is expected to focus on:
Transition-Metal-Free Catalysis : Developing one-pot tandem reactions that avoid the use of transition metals offers a milder and more efficient method for constructing 1,4-benzoxazine derivatives. rsc.org
Enantiospecific Synthesis : Creating methods that yield high enantiomeric and diastereospecificity (ee > 99%, de > 99%) is crucial for pharmacological applications. organic-chemistry.org This includes Lewis acid-catalyzed SN2-type ring-opening of aziridines and palladium-organo relay catalysis. organic-chemistry.org
Microwave-Assisted Synthesis : The use of controlled microwave heating can establish efficient and general syntheses for derivatives like 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. researchgate.net
Optimization of Conditions : Systematic studies to optimize reaction parameters such as solvents, temperature, and reactant molar ratios can significantly improve yields, as demonstrated by research that achieved a 66.3% yield by fine-tuning these factors. researchgate.net
Domino Reactions : Exploring domino reactions, such as aziridine (B145994) ring-opening followed by palladium-catalyzed coupling-cyclization, can provide highly efficient pathways to complex benzoxazine (B1645224) structures in good to excellent yields. researchgate.net
Exploration of Diverse Functionalizations and Derivatizations
The biological activity of the benzoxazine scaffold is highly dependent on the nature and position of its substituents. A significant area of future research involves the synthesis and evaluation of a wider array of derivatives.
Key areas for exploration include:
Substitution at the Benzene (B151609) Ring : Introducing various functional groups (e.g., methoxy, chloro, nitro) at different positions on the aromatic ring to modulate electronic properties and biological activity. researchgate.net
Alkylation and Acylation : Synthesizing series of 2-alkyl and N-acetyl derivatives to study structure-activity relationships, particularly for applications like antifungal agents. nih.gov
Multi-site Derivatization : Creating complex derivatives with multiple substitutions, such as 2,2-dimethyl-6-methanesulfonamido or 2,2-dimethyl-6-nitro substitutions, to explore their potential as therapeutic agents. google.com
Bio-inspired Design : Utilizing natural product scaffolds as inspiration for designing novel C-3 tethered 2-oxo-benzo researchgate.netnih.govoxazines to discover compounds with potent biological activities like antioxidant properties. nih.gov
In-Depth Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of benzoxazines is essential for optimizing existing methods and developing new ones. Future mechanistic studies should aim to elucidate:
Ring-Opening Polymerization : Investigating the mechanism of the ring-opening polymerization of the oxazine (B8389632) ring under thermal conditions. nih.gov This includes understanding how the formation of Mannich bridge structures facilitates further reactions and polymerization. nih.govresearchgate.net
Domino Reaction Pathways : Detailing the step-by-step mechanism of domino reactions, including the roles of catalysts and intermediates in processes like aziridine ring opening and subsequent intramolecular C-N cyclization. researchgate.netorganic-chemistry.org
C-acylation and Cyclization : Studying the C-acylation of active methylene (B1212753) compounds with benzoxazinones and their subsequent cyclization to form quinolinone derivatives, which are of significant biological interest. rsc.org
Further Elucidation of Molecular Interactions with Biological Targets
Many benzoxazine derivatives exhibit promising biological activities, but their precise mechanisms of action and molecular targets are often not fully understood. phytojournal.com Future research should focus on:
Enzyme Inhibition Studies : Identifying specific enzymes inhibited by benzoxazine derivatives. For example, some compounds are known to be inhibitors of serine proteases, and further studies could reveal interactions with other enzymes like DNA-PK. phytojournal.comeg.net
Antimicrobial Mechanisms : Investigating how benzoxazine derivatives exert their antifungal and antibacterial effects at a molecular level. nih.govphytojournal.com This could involve studying their interactions with microbial cell walls, enzymes, or genetic material.
Antiviral Activity : Exploring the direct interaction between benzoxazine-derived nanoparticles and virions, which can prevent the entry of viruses into host cells, offering a broad-spectrum therapeutic potential. phytojournal.com
Receptor Binding Assays : For derivatives showing potential as antithrombotic or cardiovascular agents, detailed receptor binding studies are needed to understand their interaction with targets like the TXA2 receptor.
Rational Design of Targeted Compounds for Specific Biological Activities
Building on a deeper understanding of molecular interactions, the rational design of novel benzoxazine derivatives with enhanced potency and selectivity for specific biological targets is a key future direction.
This involves:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the benzoxazine scaffold and correlating these structural changes with biological activity to build robust SAR models. nih.gov For instance, studies have shown that the presence of electron-withdrawing groups can increase antioxidant activity. nih.gov
Computational and In Silico Modeling : Employing molecular docking and other computational tools to predict the binding of benzoxazine derivatives to biological targets, guiding the synthesis of more potent and selective compounds. nih.gov
Target-Specific Synthesis : Designing and synthesizing derivatives specifically aimed at modulating the activity of known biological targets, such as protein kinases or viral proteins, based on the known pharmacophore of the benzoxazine skeleton. phytojournal.commdpi.com
Advancement in Green and Sustainable Synthesis Approaches
In line with the principles of green chemistry, developing environmentally benign synthetic methods for benzoxazines is a critical challenge. acs.org Future efforts should be directed towards:
Use of Bio-based Feedstocks : Exploring the use of renewable, naturally occurring phenolic compounds like vanillin, thymol, carvacrol, and curcumin (B1669340) as starting materials for benzoxazine synthesis. nih.govrsc.org
Solvent-Free or Green Solvent Reactions : Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents, potentially using water or ionic liquids as reaction media. researchgate.netrsc.org
Energy-Efficient Methods : Utilizing alternative energy sources such as ultrasound or microwave irradiation, which can reduce reaction times and energy consumption compared to conventional heating. rsc.org
Catalytic Reductive Cyclization : Employing "green" catalytic methods, such as the reductive cyclization of 2-nitro ester intermediates, to create benzoxazinones in an environmentally friendly manner. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | molbase.comscbt.com |
| Molecular Weight | 149.19 g/mol | molbase.comscbt.com |
| CAS Number | 32329-20-7 | molbase.comscbt.comachemblock.com |
| Melting Point | 98-100 °C | molbase.com |
| Boiling Point | 216.7 °C at 760 mmHg | molbase.com |
| Density | 1.078 g/cm³ | molbase.com |
| Flash Point | 62.2 °C | molbase.com |
| Refractive Index | 1.518 | molbase.com |
Table 2: Spectroscopic Data for 2H-1,4-Benzoxazine Derivatives
| Derivative Type | Spectroscopy | Key Signals / Data | Source |
|---|---|---|---|
| Generic 1,3-Benzoxazine | ¹H NMR | Ar-CH₂-N: 4.57-4.62 ppm; O-CH₂-N: 5.32-5.35 ppm | conicet.gov.ar |
| Generic 1,3-Benzoxazine | ¹³C NMR | Ar-CH₂-N: ~50 ppm; O-CH₂-N: ~79 ppm | conicet.gov.ar |
| Generic 1,3-Benzoxazine | FTIR (cm⁻¹) | C-O-C stretch: 1222-1231; Oxazine ring: 934-950 | conicet.gov.ar |
| Sesamol-furfurylamine Benzoxazine | ¹H NMR | Ar-CH₂-N: 3.80 ppm; N-CH₂-furan: 3.81 ppm | acs.org |
| Sesamol-furfurylamine Benzoxazine | ¹³C NMR | Ar-CH₂-N: 48.68 ppm; N-CH₂-furan: 47.38 ppm | acs.org |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2H-1,4-benzoxazine, 3-methyl-, and how do their yields and purity compare?
- Methodological Answer :
- Shridhar's method (1982): Condensation of o-aminophenol derivatives with methyl-substituted aldehydes in a one-pot reaction under acidic conditions, yielding ~75–85% purity .
- Frechette's protocol (1998): Cyclization of 2-hydroxyethyl intermediates using catalytic HCl, achieving >90% purity but requiring post-synthesis purification via column chromatography .
- Solvent-free synthesis (Ishida et al.): Thermal condensation of phenol, formaldehyde, and methylamine derivatives, avoiding side reactions and reducing solvent waste .
Q. How can the structural integrity of 3-methyl-2H-1,4-benzoxazine be confirmed post-synthesis?
- Analytical Workflow :
- X-ray crystallography : Resolve bond angles and confirm the oxazine ring geometry (e.g., dihedral angles between benzoxazine and methyl groups) .
- NMR spectroscopy : Key signals include δ 3.2–3.5 ppm (CH3 group adjacent to oxazine oxygen) and δ 4.2–4.6 ppm (protons on the oxazine ring) .
- FTIR : Absorbance at 1230–1250 cm⁻¹ (C–O–C stretching) and 1650–1680 cm⁻¹ (C=N vibration) .
Q. What are the critical thermal and mechanical properties of polybenzoxazines derived from 3-methyl-2H-1,4-benzoxazine?
- Key Findings :
- Near-zero shrinkage during polymerization due to cationic ring-opening mechanisms .
- High char yield (>30% at 800°C in N2) and low dielectric constant (2.8–3.2), making it suitable for microelectronics .
- Glass transition temperature (Tg) : Ranges from 160–220°C, modifiable via copolymerization with epoxy resins .
Advanced Research Questions
Q. How can molecular design flexibility in 3-methyl-2H-1,4-benzoxazine be exploited to enhance polymer matrix cross-linking density?
- Strategies :
- Side-chain functionalization : Introduce allyl or propargyl groups to enable click chemistry post-polymerization, increasing cross-linking by 15–20% .
- Blending with inorganic nanoparticles (e.g., SiO2): Improves thermal stability (TGA residue increases to 40–45%) and reduces curing temperature by 20–30°C .
- Asymmetric di-benzoxazine monomers : Enhance interchain interactions via hydrogen bonding, as demonstrated in cardanol-based systems .
Q. What experimental approaches resolve contradictions in reported bioactivity data for 3-methyl-2H-1,4-benzoxazine derivatives?
- Case Study : Anti-proliferative activity discrepancies (IC50: 5–50 µM across studies):
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups at C6 improve activity by 3-fold) .
- DNA interaction assays : UV-Vis and viscometric studies reveal intercalation vs. groove-binding modes, correlating with cytotoxicity .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify false positives .
Q. How does the solvent-free synthesis of 3-methyl-2H-1,4-benzoxazine impact its polymerization kinetics?
- Mechanistic Insights :
- Autocatalytic behavior : Monomers with methyl groups exhibit faster ring-opening due to reduced steric hindrance (Ea = 85–95 kJ/mol) .
- In situ FTIR monitoring : C=N bond conversion peaks at 150–160°C, with >95% conversion achieved in 2–3 hours .
- Byproduct analysis : No formaldehyde release confirmed via GC-MS, unlike traditional phenolic resins .
Q. What methodologies optimize the environmental compatibility of 3-methyl-2H-1,4-benzoxazine derivatives?
- Green Chemistry Approaches :
- Bio-based precursors : Cardanol or lignin-derived phenols reduce reliance on petrochemicals, achieving 60–70% bio-content .
- Waterborne formulations : Emulsify benzoxazine monomers using nonionic surfactants (HLB 12–14), enabling low-VOC coatings .
- Enzymatic polymerization : Lipase-catalyzed reactions at 60–70°C yield oligomers with Mn ~2000–3000 Da .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
